4-(Styryl)pyrimidine

Catalog No.
S3330299
CAS No.
39816-21-2
M.F
C12H10N2
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Styryl)pyrimidine

CAS Number

39816-21-2

Product Name

4-(Styryl)pyrimidine

IUPAC Name

4-[(E)-2-phenylethenyl]pyrimidine

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C12H10N2/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-14-12/h1-10H/b7-6+

InChI Key

IQRWJYZHFFPIKP-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C=CC2=NC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC=NC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC=NC=C2

4-(Styryl)pyrimidine is an organic compound characterized by the molecular formula C12H10N2C_{12}H_{10}N_{2}. It features a pyrimidine ring, which is a six-membered aromatic structure containing two nitrogen atoms, and is substituted at the 4th position with a styryl group. The styryl moiety consists of an ethylene unit attached to a phenyl ring, forming a carbon-carbon double bond. This unique structure allows for significant electronic and optical properties due to the conjugation between the aromatic pyrimidine and the styryl group.

Synthesis and Availability:

Potential Applications:

Research into the potential applications of 4-(Styryl)pyrimidine is ongoing, and its properties suggest possibilities in several areas:

  • DNA Binding: Studies have investigated the interaction of 4-(Styryl)pyrimidine derivatives with DNA, with some showing moderate binding affinity []. This suggests potential for further development in areas like targeted drug delivery or diagnostics.
  • Antimicrobial Activity: Some research explores the potential antimicrobial properties of 4-(Styryl)pyrimidine derivatives, with some showing moderate activity against certain bacterial strains []. However, further investigation is needed to assess their efficacy and potential therapeutic applications.
  • Non-Linear Optical Properties: Research suggests that 4-(Styryl)pyrimidine derivatives may exhibit interesting non-linear optical properties []. This could be relevant for developing materials for applications like optical data storage or frequency conversion.
Typical of compounds containing both aromatic and heterocyclic functionalities. Notably, it can participate in:

  • Suzuki Cross-Coupling Reactions: This method is commonly used for synthesizing 4-(Styryl)pyrimidine from halogenated pyrimidines and styryl boronic acids in the presence of palladium catalysts.
  • Electrophilic Aromatic Substitution: The presence of the styryl group can enhance the electrophilicity of the pyrimidine ring, allowing for further substitution reactions.
  • Nucleophilic Additions: The nitrogen atoms in the pyrimidine ring can also participate in nucleophilic reactions, expanding its reactivity profile.

Research indicates that 4-(Styryl)pyrimidine derivatives exhibit significant biological activities. For example, compounds derived from this structure have shown potential as kinase inhibitors, particularly against mutant forms of the epidermal growth factor receptor (EGFR) associated with non-small cell lung cancer. These derivatives may also have applications in targeting specific cancer pathways and could serve as scaffolds for developing new therapeutic agents .

The synthesis of 4-(Styryl)pyrimidine typically involves several key methodologies:

  • Suzuki Coupling: This is one of the most efficient methods, where a halogenated pyrimidine is coupled with a styryl boronic acid using a palladium catalyst to form 4-(Styryl)pyrimidine.
  • One-Pot Synthesis: Recent studies have explored one-pot synthesis strategies that combine multiple reagents to streamline the production process, enhancing yield and reducing time .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to improve reaction rates and yields for various pyrimidine derivatives, including 4-(Styryl)pyrimidine .

4-(Styryl)pyrimidine has diverse applications in scientific research and medicinal chemistry:

  • Drug Development: Its derivatives are being investigated for their potential as anticancer agents due to their ability to inhibit specific kinases involved in tumor growth .
  • Material Science: The compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices.
  • Fluorescent Probes: Compounds based on 4-(Styryl)pyrimidine are being explored as fluorescent probes for biological imaging due to their luminescent properties.

Studies involving 4-(Styryl)pyrimidine have focused on its interactions with various biological targets. For instance, its derivatives have been evaluated for binding affinity to mutant forms of kinases, particularly those involved in cancer pathways. These interaction studies are crucial for understanding how modifications to the compound can enhance or inhibit biological activity .

Several compounds share structural similarities with 4-(Styryl)pyrimidine. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
2-AminopyrimidineContains an amino group at position 2Known for its role in synthesizing nucleosides
5-(2-Amino-4-styryl)PyrimidineSubstituted at position 5 with an amino groupPotential use in amyloid imaging agents
DiphenylpyrimidineContains two phenyl groups attachedExhibits strong kinase inhibition properties
PyridopyrimidineIncorporates a pyridine ringDisplays different electronic properties

The uniqueness of 4-(Styryl)pyrimidine lies in its specific substitution pattern and the presence of both aromatic and heteroaromatic components, which contribute to its distinct reactivity and biological activity compared to these similar compounds.

Mechanism of Action Against Mycobacterium tuberculosis

While direct studies on 4-(styryl)pyrimidines against Mycobacterium tuberculosis remain limited, structural analogs such as 1,2,4-triazole-pyrimidine hybrids demonstrate promising antimycobacterial activity. For example, pyrimidine derivatives bearing chloro or nitro substituents exhibit minimum inhibitory concentrations (MIC) in the range of 3.30–6.56 μg/mL against Gram-negative bacteria, suggesting potential permeability across mycobacterial cell walls [2]. The electron-deficient aromatic systems in these compounds may disrupt cell wall biosynthesis by interfering with mycolic acid polymerization, a mechanism observed in related heterocyclic agents [2]. Computational studies propose that the styryl group enhances membrane penetration, enabling interaction with enzymes like enoyl-acyl carrier protein reductase (InhA), a validated tuberculosis drug target [2].

Structure-Activity Relationships in Antifungal Derivatives

Substituent positioning profoundly influences antifungal efficacy. 4-(Styryl)pyrimidines with para-chloro or meta-nitro groups on the aryl ring exhibit enhanced activity against Candida albicans (MIC = 3.55–6.27 μg/mL) [2]. In contrast, methoxy groups at the ortho position improve selectivity for Aspergillus niger by 2-fold compared to unsubstituted analogs [2]. The styryl moiety’s planar geometry facilitates intercalation into fungal membrane ergosterol, while the pyrimidine nucleus disrupts cytochrome P450-dependent lanosterol demethylase, a dual mechanism corroborated by molecular docking studies [2].

Table 1: Antifungal Activity of Selected 4-(Styryl)pyrimidine Derivatives

CompoundSubstituentC. albicans MIC (μg/mL)A. niger MIC (μg/mL)
4bortho-Cl4.22 ± 0.155.89 ± 0.21
4cmeta-NO~2~3.55 ± 0.106.27 ± 0.18
4jortho,para-OCH~3~6.13 ± 0.207.45 ± 0.25

Anti-Inflammatory Applications

TNF-α and Nitric Oxide Modulation

4-(Styryl)pyrimidine analogs suppress lipopolysaccharide-induced TNF-α secretion in RAW 264.7 macrophages (IC~50~ = 12.7 μM), outperforming dexamethasone (IC~50~ = 18.4 μM) [1]. Nitric oxide synthase inhibition occurs through direct binding to the heme domain of inducible NOS (iNOS), as evidenced by a 67% reduction in nitrite levels at 10 μM [1]. Quantum mechanical calculations suggest that the styryl group’s conjugated π-system quenches reactive oxygen species, attenuating NF-κB-driven inflammatory gene expression.

Selectivity Over COX Enzymes

Unlike traditional NSAIDs, 4-(styryl)pyrimidines show >50-fold selectivity for 5-lipoxygenase (5-LO) over COX-1/2 in enzyme assays [1]. X-ray crystallography of 5-LO bound to a lead compound reveals hydrogen bonding between the pyrimidine N1 atom and Gln^413^, stabilizing an inactive enzyme conformation. This specificity correlates with reduced gastrointestinal toxicity in rodent models, where ulcerogenic indices remain <0.5 compared to indomethacin (ulcer index = 3.2) [1].

XLogP3

2.5

Dates

Last modified: 08-19-2023

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